

# Domperidone-d6 chemical properties and stability

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An In-depth Technical Guide to the Chemical Properties and Stability of **Domperidone-d6** 

This technical guide provides a comprehensive overview of the chemical properties and stability profile of **Domperidone-d6**, a deuterated analog of Domperidone. Intended for researchers, scientists, and drug development professionals, this document details the physicochemical characteristics, stability under various stress conditions, and relevant experimental protocols. **Domperidone-d6** is primarily utilized as an internal standard for the quantification of Domperidone in biological samples and pharmaceutical formulations by mass spectrometry-based assays.[1] A thorough understanding of its stability and properties is crucial for ensuring analytical accuracy and method reliability.

## **Chemical and Physical Properties**

**Domperidone-d6** is a stable, isotopically labeled version of Domperidone. Its fundamental chemical and physical properties are summarized below.



Property	Value	Reference(s)
CAS Number	1329614-18-7	[1][2][3]
Molecular Formula	C22H18D6CIN5O2	[1][3]
Molecular Weight	431.95 g/mol	[3]
Appearance	White solid	[4]
Storage Condition	Long-term storage is recommended at refrigerator temperatures (2-8°C).	[3]
Application	Used as an internal standard for the quantification of domperidone by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).	[1]

## **Mechanism of Action of Domperidone**

Domperidone is a selective peripheral antagonist of dopamine D2 and D3 receptors.[1][5][6] Unlike many other dopamine antagonists, it does not readily cross the blood-brain barrier, which minimizes its central nervous system side effects.[7][8] Its therapeutic effects are mediated through two primary mechanisms:

- Prokinetic Effect: By blocking dopamine receptors in the upper gastrointestinal tract,

  Domperidone increases esophageal and gastric peristalsis, enhances gastric emptying, and
  decreases small bowel transit time.[5][8][9]
- Antiemetic Effect: Domperidone exerts its anti-sickness effects by acting on the chemoreceptor trigger zone (CTZ), an area in the brainstem that is accessible to peripherally acting drugs as it lies outside the blood-brain barrier.[5][6][7]

Additionally, by blocking dopamine receptors in the pituitary gland, Domperidone can lead to an increase in prolactin secretion.[6][8]



Caption: Mechanism of action of Domperidone.

## **Stability Profile**

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of a drug molecule. Studies on Domperidone have shown it to be susceptible to degradation under several stress conditions.



Stress Condition	Outcome	Reference(s)
Acidic Hydrolysis	Significant degradation observed.[10] Two novel degradation products (DP- ISO1 and DP-ISO2), which are positional isomers, were identified after exposure to acid.[11][12]	[10][11][12]
Basic Hydrolysis	The drug is more resistant to base-mediated hydrolysis compared to acidic conditions, though some degradation occurs.[10][11][12] No significant degradation products were formed under basic stress in one study.[11]	[10][11][12]
Oxidative Degradation	Moderate degradation observed. One major degradation product, an N- oxide (DP-OX), was formed upon treatment with hydrogen peroxide.[11][12]	[11][12]
Photolytic Degradation	The drug is highly susceptible to photodegradation, which is attributed to the instability of the chromophoric group present in the molecule.  However, another study reported the drug to be stable under UV light in both solution and solid states.[11][12]	[11][12]
Thermal Degradation	The drug substance is relatively stable under thermal stress conditions.[11][12]	[11][12]



Moderate degradation was observed in another study.

A stability study of an extemporaneously compounded Domperidone suspension (5 mg/mL) showed that after 91 days, the concentration remained above 93% of the initial value when stored at 4°C and 25°C in various types of bottles.[13] This indicates good stability under typical storage conditions when properly formulated.

## **Experimental Protocols**

Accurate analysis of **Domperidone-d6** requires validated, stability-indicating analytical methods. Below are representative protocols for HPLC analysis and forced degradation studies.

## Stability-Indicating RP-HPLC Method

This method is designed for the quantification of Domperidone in the presence of its degradation products.

- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 column (e.g., 250 x 4.5 mm, 5 µm particle size).[14]
- Mobile Phase Preparation: A filtered and degassed mixture of a buffer and an organic solvent. A common mobile phase consists of a potassium dihydrogen phosphate (KH<sub>2</sub>PO<sub>4</sub>) buffer and methanol in a 60:40 (v/v) ratio.[14] Another reported mobile phase is a 50:50 (v/v) mixture of methanol and water.
- Standard Solution Preparation:
  - Accurately weigh about 100 mg of Domperidone working standard and transfer it to a 100 mL volumetric flask.
  - Add approximately 50 mL of the mobile phase and sonicate for 10 minutes to dissolve the material completely.
  - Dilute to the mark with the mobile phase and mix well to obtain a stock solution.



- Pipette 5 mL of this stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase to get the final working standard concentration.[14]
- Sample Preparation (from Tablets):
  - Weigh and finely powder 20 tablets.
  - Transfer a quantity of the powder equivalent to 150 mg of Domperidone into a 500 mL volumetric flask.
  - o Add 250 mL of the mobile phase and sonicate for 30 minutes with intermittent shaking.
  - Bring the solution to volume with the mobile phase.
  - Filter the solution through a 0.45 μm syringe filter.
  - Transfer 10 mL of the filtered solution into a 250 mL volumetric flask and dilute to volume with the mobile phase.[14]
- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min
  - Detection Wavelength: 253 nm or 270 nm[14]
  - Injection Volume: 20 μL
  - Expected Retention Time: Approximately 6.7 minutes[14]

## **Forced Degradation Study Protocol**

To assess stability, Domperidone is subjected to various stress conditions as per ICH guidelines.

- Acid Degradation:
  - Dissolve 10 mg of Domperidone in a 100 mL volumetric flask and make up the volume with 0.1 M HCl.



- Transfer the solution to a round-bottom flask and reflux at 80°C.
- Withdraw aliquots at specified time intervals (e.g., 0, 0.5, 1, 2, 4, 8 hours).
- Neutralize the samples with 0.1 M NaOH and dilute with the mobile phase before injecting into the HPLC system.

#### Base Degradation:

- Dissolve 10 mg of Domperidone in a 100 mL volumetric flask and make up the volume with 0.1 M NaOH.
- Keep the solution at room temperature.
- Withdraw aliquots at the specified time intervals.
- Neutralize the samples with 0.05 M HCl and dilute with the mobile phase before analysis.

#### Oxidative Degradation:

- Prepare a solution of Domperidone in a suitable solvent.
- Add a solution of hydrogen peroxide (e.g., 3% or 30%).
- Keep the mixture at room temperature for a specified duration and analyze the samples.

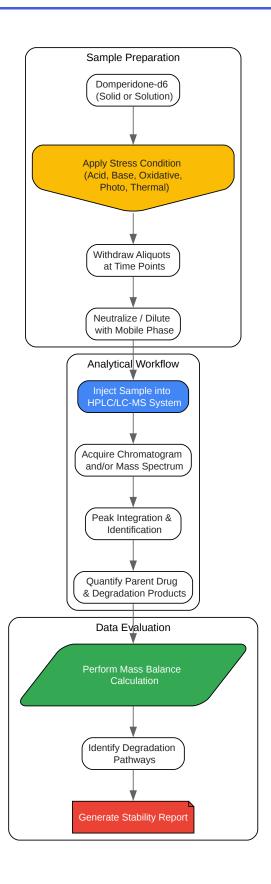
#### Photodegradation:

- Expose a solution of Domperidone and the solid drug substance to UV light (e.g., in a photostability chamber).
- Analyze samples at various time points to assess the extent of degradation.

#### Thermal Degradation:

- Place the solid drug substance in an oven at a high temperature (e.g., 80°C).
- Withdraw samples at different time points, prepare solutions, and analyze them.





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Caption: Workflow for a forced degradation stability study.



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